Latanoprost-d4 is a deuterated form of latanoprost, which is a medication primarily used to treat glaucoma and ocular hypertension. Latanoprost-d4 contains four deuterium atoms at the 3, 3′, 4, and 4′ positions of its molecular structure, enhancing its utility as an internal standard in analytical chemistry, particularly in mass spectrometry for quantifying latanoprost levels in biological samples . The compound is classified as a prostaglandin analog and is known for its role as a potent agonist of the FP receptor in the eye, reducing intraocular pressure effectively with minimal side effects .
The synthesis of latanoprost-d4 typically involves deuteration of latanoprost at specific positions. Recent studies have demonstrated an efficient six-pot synthesis method that employs various organic reactions:
Latanoprost-d4 has the molecular formula and a molecular weight of approximately 394.5 g/mol . The presence of deuterium atoms alters its physical properties slightly compared to non-deuterated latanoprost. The structure includes:
The compound's structural characteristics allow it to be metabolized into its active free acid form upon entering the eye .
Latanoprost-d4 undergoes various chemical reactions that can modify its structure and functional groups:
These reactions are essential for studying the pharmacological properties and potential derivatives of latanoprost-d4.
Latanoprost acts primarily by binding to the FP receptor in ocular tissues. Upon administration, it is converted into its active free acid form, which then interacts with these receptors to facilitate increased outflow of aqueous humor from the eye. This mechanism effectively reduces intraocular pressure in patients suffering from glaucoma. The EC50 value for latanoprost (free acid) at FP receptors is reported to be approximately 3.6 nM, indicating high potency .
Latanoprost-d4 exhibits several notable physical and chemical properties:
These properties are crucial for handling and application in laboratory settings.
Latanoprost-d4 serves primarily as an internal standard in analytical chemistry, particularly in mass spectrometry applications for quantifying latanoprost levels in biological fluids. Its use enhances the reliability of pharmacokinetic studies and therapeutic monitoring in clinical settings . Additionally, due to its structural similarity to latanoprost, it can be employed in research exploring new prostaglandin analogs or derivatives with potential therapeutic applications beyond glaucoma treatment.
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.:
CAS No.: